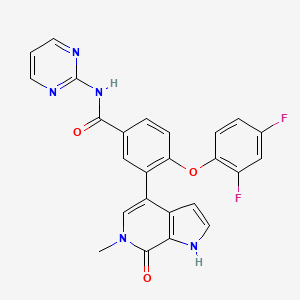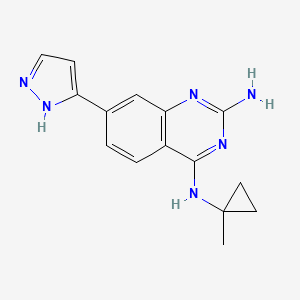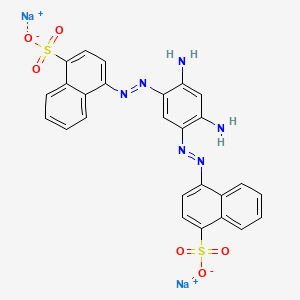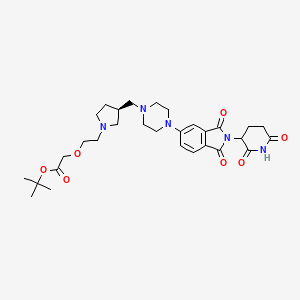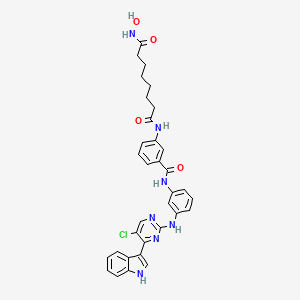
Hdac1/cdk7-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac1/cdk7-IN-1 is a dual inhibitor targeting both cyclin-dependent kinase 7 (CDK7) and histone deacetylase 1 (HDAC1). This compound has shown significant potential in cancer research due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hdac1/cdk7-IN-1 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functionalization: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and others.
Purification: The final compound is purified using techniques like chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using larger reactors, and employing automated systems for purification to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Hdac1/cdk7-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxidized derivatives, while substitution reactions could produce various substituted analogs of this compound .
Applications De Recherche Scientifique
Hdac1/cdk7-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of CDK7 and HDAC1.
Biology: Helps in understanding the role of CDK7 and HDAC1 in cell cycle regulation and gene expression.
Medicine: Shows potential as an anticancer agent by inducing apoptosis and inhibiting cell migration in cancer cells
Industry: Could be used in the development of new therapeutic agents targeting CDK7 and HDAC1
Mécanisme D'action
Hdac1/cdk7-IN-1 exerts its effects by inhibiting the activity of CDK7 and HDAC1. CDK7 is involved in cell cycle regulation and transcription, while HDAC1 regulates gene expression by modifying chromatin structure. By inhibiting these enzymes, this compound induces cell cycle arrest and apoptosis, particularly in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
ICEC0942 (CT7001): A selective CDK7 inhibitor.
SY-1365: Another CDK7 inhibitor.
SAHA (Vorinostat): An HDAC inhibitor
Uniqueness
Hdac1/cdk7-IN-1 is unique due to its dual inhibition of both CDK7 and HDAC1, which allows it to target multiple pathways involved in cancer progression. This dual-targeting approach can potentially overcome resistance mechanisms that single-target inhibitors might face .
Propriétés
Formule moléculaire |
C33H32ClN7O4 |
|---|---|
Poids moléculaire |
626.1 g/mol |
Nom IUPAC |
N-[3-[[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]carbamoyl]phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C33H32ClN7O4/c34-27-20-36-33(40-31(27)26-19-35-28-14-6-5-13-25(26)28)39-24-12-8-11-23(18-24)38-32(44)21-9-7-10-22(17-21)37-29(42)15-3-1-2-4-16-30(43)41-45/h5-14,17-20,35,45H,1-4,15-16H2,(H,37,42)(H,38,44)(H,41,43)(H,36,39,40) |
Clé InChI |
RVCYQLGPRQTUAS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)C3=NC(=NC=C3Cl)NC4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)NC(=O)CCCCCCC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


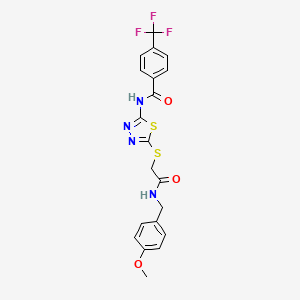
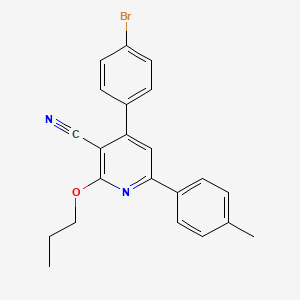





![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
